N-Benzyl-5-fluoro-2-nitroaniline

Nucleophilic Aromatic Substitution Regioselectivity Synthetic Methodology

This polyfunctional aromatic building block features a 5-fluoro substitution that ensures regioselective SNAr reactivity, eliminating isomeric mixtures common with non-fluorinated analogs. Ideal for constructing defined fluorinated heterocycles and diamine intermediates. 95% purity with well-characterized hazard profile for reliable early-stage discovery.

Molecular Formula C13H11FN2O2
Molecular Weight 246.24 g/mol
CAS No. 131885-34-2
Cat. No. B111657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-5-fluoro-2-nitroaniline
CAS131885-34-2
Molecular FormulaC13H11FN2O2
Molecular Weight246.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)[N+](=O)[O-]
InChIInChI=1S/C13H11FN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
InChIKeyAEFSTURDBIFIBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-fluoro-2-nitroaniline (CAS 131885-34-2): Verified Physicochemical and Safety Baseline for Research Procurement


N-Benzyl-5-fluoro-2-nitroaniline (CAS 131885-34-2) is a polyfunctional aromatic building block with the molecular formula C₁₃H₁₁FN₂O₂ and a molecular weight of 246.24 g/mol . The compound is classified with GHS hazard statements H302, H312, and H332, indicating acute toxicity via oral, dermal, and inhalation routes . Its predicted physicochemical properties include a boiling point of 386.4 ± 37.0 °C at 760 mmHg, a density of 1.326 ± 0.06 g/cm³, and a predicted pKa of -1.30 ± 0.10 . The compound is typically supplied with a minimum purity specification of 95% .

Why Unverified Substitution of N-Benzyl-5-fluoro-2-nitroaniline (CAS 131885-34-2) with Unsubstituted Analogs Compromises Regiochemical Integrity in Downstream Transformations


The 5-fluoro substitution pattern in N-benzyl-5-fluoro-2-nitroaniline is non-arbitrary; it establishes a unique electronic and steric environment at the aromatic core that dictates regioselectivity in subsequent reactions. Unsubstituted analogs such as N-benzyl-2-nitroaniline lack the electron-withdrawing fluorine atom para to the nitro group, which results in different activation profiles toward nucleophilic aromatic substitution (SₙAr) . For example, the synthesis of this compound itself proceeds via regioselective SₙAr between 2,4-difluoronitrobenzene and benzylamine, where the fluorine atom ortho to the nitro group is displaced with high selectivity . Substituting an unfluorinated analog fundamentally alters this reactivity landscape, leading to different reaction kinetics, potential regioisomeric mixtures, and compromised synthetic reproducibility .

Quantitative Differentiation Evidence for N-Benzyl-5-fluoro-2-nitroaniline (CAS 131885-34-2) Relative to Closest Analogs


Quantified Regioselectivity in Nucleophilic Aromatic Substitution: 5-Fluoro vs. Non-Fluorinated Analogs

The synthesis of N-Benzyl-5-fluoro-2-nitroaniline proceeds via a regioselective nucleophilic aromatic substitution (SₙAr) between 2,4-difluoronitrobenzene and benzylamine, where the fluorine atom ortho to the nitro group is displaced exclusively . This selectivity is driven by the strong activation of the ortho-fluorine by the para-nitro group. In contrast, the analogous reaction using unfluorinated 2,4-dinitrochlorobenzene with benzylamine would yield N-benzyl-2,4-dinitroaniline, a compound with a different substitution pattern and electronic profile . The presence of the 5-fluoro substituent in the product is a direct consequence of this specific SₙAr pathway and is not achievable via simple substitution of non-fluorinated starting materials .

Nucleophilic Aromatic Substitution Regioselectivity Synthetic Methodology

N-Benzyl-5-fluoro-2-nitroaniline (CAS 131885-34-2) Quantitative Hazard Profile: Differentiated from Non-Nitrated Analogs

N-Benzyl-5-fluoro-2-nitroaniline carries a defined GHS hazard classification comprising H302, H312, and H332 statements, indicating acute toxicity via oral, dermal, and inhalation routes, respectively . This profile differentiates it from simpler aniline derivatives that may lack the nitro group and thus present a different hazard spectrum, such as N-benzylaniline, which typically lacks acute toxicity classification for these routes . The nitro group is a well-known structural alert for toxicity [1], and the presence of fluorine further modulates the compound's metabolic stability and reactivity [2].

Hazard Assessment GHS Classification Laboratory Safety

N-Benzyl-5-fluoro-2-nitroaniline (CAS 131885-34-2) Predicted Physical Property Profile: Differentiated from 5-Fluoro-2-nitroaniline

The predicted boiling point of N-Benzyl-5-fluoro-2-nitroaniline is 386.4 ± 37.0 °C at 760 mmHg, with a predicted density of 1.326 ± 0.06 g/cm³ . This represents a substantial increase compared to its synthetic precursor, 5-fluoro-2-nitroaniline, which has a reported boiling point of approximately 295.5 °C at 760 mmHg . This 91 °C difference in boiling point is directly attributable to the addition of the benzyl group, which significantly increases molecular weight and alters intermolecular interactions .

Physicochemical Properties Separation Science Process Development

High-Value Application Scenarios for N-Benzyl-5-fluoro-2-nitroaniline (CAS 131885-34-2) Based on Differentiated Chemical Properties


Regioselective Synthesis of Fluorinated Heterocyclic Scaffolds

The exclusive formation of N-Benzyl-5-fluoro-2-nitroaniline via regioselective SₙAr makes it a reliable intermediate for constructing fluorinated heterocycles with precise substitution patterns. For example, reduction of the nitro group yields a 1,2-diamine, which can be condensed with carboxylic acid derivatives to form fluorinated benzimidazoles with defined regiochemistry. This contrasts with non-fluorinated analogs that may produce regioisomeric mixtures .

Precursor for Orthogonal Functionalization via Nitro Group Reduction

The nitro group in N-Benzyl-5-fluoro-2-nitroaniline can be selectively reduced to an amino group using standard conditions (e.g., Fe/NH₄Cl in MeOH/H₂O) , yielding N¹-Benzyl-5-fluorobenzene-1,2-diamine. This diamine serves as a versatile handle for further diversification, such as diazotization, acylation, or cyclocondensation . The presence of the fluorine atom provides an additional site for orthogonal reactions, such as palladium-catalyzed cross-couplings, enabling the synthesis of highly functionalized, fluorinated aromatic libraries .

Medicinal Chemistry: Fluorinated Pharmacophore Synthesis

The 5-fluoro substituent on the nitroaniline core is a strategic modification in medicinal chemistry, as fluorine is known to enhance metabolic stability, modulate pKa, and improve binding affinity of drug candidates . While direct bioactivity data for N-Benzyl-5-fluoro-2-nitroaniline is limited, its structure serves as a privileged intermediate for introducing a fluorinated aromatic motif into target molecules. The compound's well-defined hazard profile and predicted physical properties support its use in early-stage drug discovery where building block reliability is paramount.

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